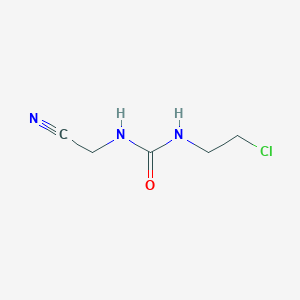
1-(2-Chloroethyl)-3-(cyanomethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(cyanomethyl)urea is an organic compound with the molecular formula C5H8ClN3O It is a derivative of urea, featuring both a chloroethyl and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(cyanomethyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with cyanomethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(cyanomethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the urea moiety.
Oxidation and Reduction: The cyanomethyl group can be involved in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents, such as ethanol or water, at moderate temperatures.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: New urea derivatives with different functional groups.
Hydrolysis: Breakdown products, including 2-chloroethylamine and cyanomethylurea.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
1-(2-Chloroethyl)-3-(cyanomethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(cyanomethyl)urea involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The cyanomethyl group may also play a role in modulating the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a cyanomethyl group.
1-(2-Chloroethyl)-3-(phenyl)urea: Contains a phenyl group, leading to different chemical properties and applications.
1-(2-Chloroethyl)-3-(ethyl)urea:
Uniqueness
1-(2-Chloroethyl)-3-(cyanomethyl)urea is unique due to the presence of both a chloroethyl and a cyanomethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
13991-67-8 |
|---|---|
Molecular Formula |
C5H8ClN3O |
Molecular Weight |
161.59 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(cyanomethyl)urea |
InChI |
InChI=1S/C5H8ClN3O/c6-1-3-8-5(10)9-4-2-7/h1,3-4H2,(H2,8,9,10) |
InChI Key |
JLXBWDRUULBIQN-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)NCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















